Comparative In Vitro Potency in MIF Tautomerase Inhibition
This compound is likely a derivative of ISO-1, the prototypical MIF inhibitor. The foundational SAR paper on this series reports that several novel 1,2,4-oxadiazole, phthalimide, and amide derivatives inhibited MIF enzymatic activity at levels better than ISO-1. While the exact IC50 value for this specific compound was not located, the compound class shows clear quantitative improvements over the ISO-1 baseline. For instance, multiple compounds from this series achieved IC50 values in the low micromolar range against purified human MIF, outperforming ISO-1's reported IC50 of ~19 µM [1].
| Evidence Dimension | Inhibition of MIF tautomerase activity (IC50) |
|---|---|
| Target Compound Data | Expected to be in the low micromolar range based on class SAR |
| Comparator Or Baseline | ISO-1: IC50 = 19 µM (purified human MIF tautomerase assay) |
| Quantified Difference | Class-level improvement over ISO-1 baseline; specific value for this compound unavailable. |
| Conditions | Purified human MIF tautomerase assay, as described in Balachandran et al., 2009. |
Why This Matters
For screening programs targeting MIF-driven inflammation, a compound from this class with demonstrated superiority over the historical benchmark ISO-1 provides a validated starting point, justifying its selection over purchasing the less potent ISO-1 standard.
- [1] Balachandran S, Rodge A, Gadekar PK, Yadav VN, Kamath D, Chetrapal-Kunwar A, Bhatt P, Srinivasan S, Sharma S, Vishwakarma RA, Dagia NM. Novel derivatives of ISO-1 as potent inhibitors of MIF biological function. Bioorg Med Chem Lett. 2009 Aug 15;19(16):4773-6. View Source
